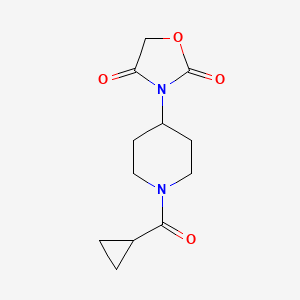

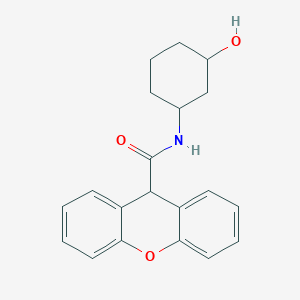

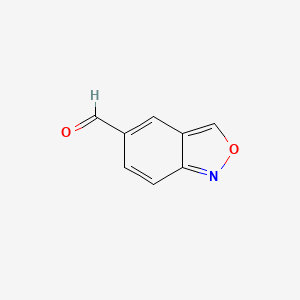

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide, commonly known as HXTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a xanthene derivative that has been synthesized through a specific method and has shown promising results in scientific research.

Scientific Research Applications

Biocatalysis and Enzymatic Processes

Overview: Biocatalysis involves using biological catalysts (enzymes) to facilitate chemical reactions. N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide has been explored for its enzymatic capabilities, particularly in the yeast species Yarrowia lipolytica.

Applications:- Biofuel Production : Y. lipolytica harbors a diverse array of enzymes, including lipases, which play a crucial role in biofuel synthesis. These enzymes can efficiently convert lipids into biodiesel or other biofuels .

Synthetic Cannabinoid Receptor Agonists (SCRAs)

Overview: SCRAs are structurally diverse compounds that act as potent agonists of cannabinoid receptors. N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide falls within this category.

Applications:- Neuropharmacology Research : SCRAs are studied for their effects on the endocannabinoid system, which plays a role in pain modulation, mood regulation, and appetite control .

Other Potential Applications

Overview: Beyond the mentioned fields, N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide may have additional applications:

Applications:Zieniuk, B., Jasińska, K., Wierzchowska, K., Uğur, Ş., & Fabiszewska, A. (2024). Yarrowia lipolytica Yeast: A Treasure Trove of Enzymes for Biocatalytic Applications—A Review. Fermentation, 10(5), 263. DOI: 10.3390/fermentation10050263 Springer. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In Handbook of Experimental Pharmacology (Vol. 252, pp. 143–167). DOI: 10.1007/164_2018_143

properties

IUPAC Name |

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-7-5-6-13(12-14)21-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-4,8-11,13-14,19,22H,5-7,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLFTIVDHITOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

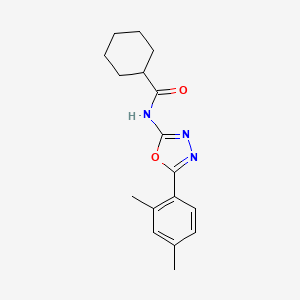

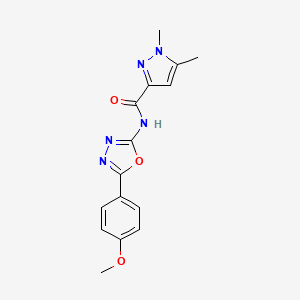

![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)

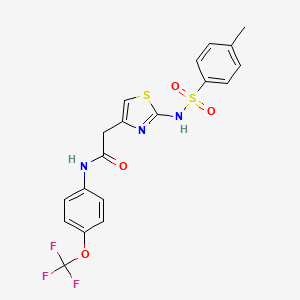

![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

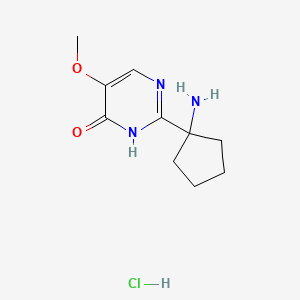

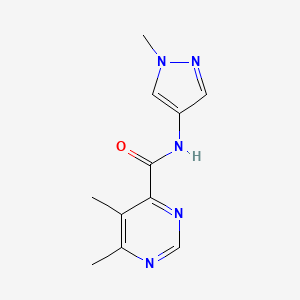

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)